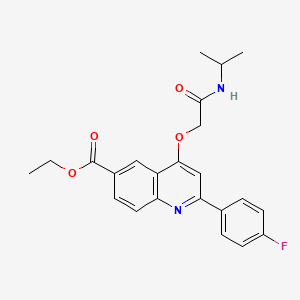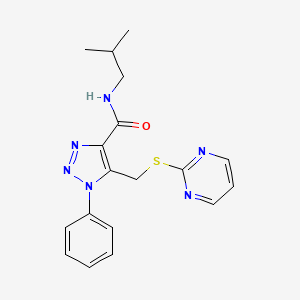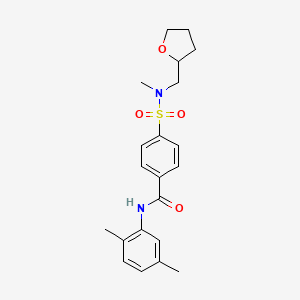![molecular formula C22H16ClN5 B2485422 N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-22-7](/img/structure/B2485422.png)
N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of triazoloquinazolinones, which are known for their diverse pharmacological activities. These compounds have been synthesized and investigated for their potential as antihistaminic agents, among other therapeutic uses. The focus on "N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine" relates to its structure and properties contributing to its activity.
Synthesis Analysis
The synthesis of related triazoloquinazolinones involves cyclization of hydrazinyl quinazolinones with various carbon donors. For example, Alagarsamy et al. (2008) described the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through a novel route starting from butylamine, demonstrating an innovative method for synthesizing these compounds with potential H1-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones has been elucidated using various spectroscopic techniques and X-ray crystallography. Wu et al. (2022) synthesized a related compound and determined its structure through spectroscopy (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography, supported by DFT calculations (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of these compounds has been explored through various reactions, including cyclization and substitution. The reactivity towards N-nucleophiles and the formation of 5-trichloromethyl derivatives have been described, showcasing the compound's versatility in chemical transformations (Kholodnyak et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically influenced by the compound's molecular structure and have been studied using DFT calculations and experimental methods to correlate with the molecular structure (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the compound's interactions and potential utility. Studies on the synthesis and reactivity of triazoloquinazolinones highlight the influence of substituents on these chemical properties and their implications for pharmacological activity (Alagarsamy et al., 2009).
Applications De Recherche Scientifique
Antihistaminic Agents
A study highlighted the synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H(1)-antihistaminic activity. One compound from this series was found to be equipotent in comparison to the standard chlorpheniramine maleate, with reduced sedation effects, suggesting potential as a new class of antihistamines (Alagarsamy et al., 2008).
Adenosine Receptor Antagonists
Research into derivatives of the triazoloquinazoline adenosine antagonist CGS15943 has revealed high affinity for human A3 receptors. Modifications to the 5-amino group of CGS15943 have yielded compounds with improved selectivity and potency for A3 subtype receptors, indicating significant potential in therapeutic applications targeting adenosine receptors (Kim et al., 1996).
Antitumor Activity
A novel compound synthesized for the first time demonstrated promising antitumor activity against human hepatoma and melanoma cells. The study focused on its synthesis, crystal structure, and biological evaluation, highlighting its potential as an antitumor agent (Zhou et al., 2021).
Antimicrobial and Nematicidal Evaluation
A new class of triazolo[4,3-c]quinazolinylthiazolidinones was synthesized and evaluated for antimicrobial and nematicidal activities. Some derivatives exhibited significant activity against a range of bacterial and fungal strains, as well as nematodes, suggesting their use as antimicrobial and nematicidal agents (Reddy et al., 2016).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJQEUMOWIIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)
